Methyclothiazide-13C6
Description
Distinct Advantages of Carbon-13 Isotopic Labeling in Mechanistic Drug Disposition Studies
Among the stable isotopes used in pharmaceutical research, carbon-13 (¹³C) offers several distinct advantages, particularly in mechanistic drug disposition studies. chemicalsknowledgehub.com As a stable isotope of carbon, ¹³C is non-toxic and non-radioactive, making it ideal for use in human clinical trials. nih.gov Carbon-13 labeled compounds retain the same chemical and biological properties as their unlabeled counterparts, ensuring that the study results accurately reflect the behavior of the actual drug.
A key advantage of ¹³C labeling is its utility in mass spectrometry-based analyses. nih.gov The mass difference between ¹³C and the more abundant ¹²C allows for the clear differentiation of the labeled drug and its metabolites from endogenous molecules in biological samples. chemicalsknowledgehub.com This is particularly important in overcoming challenges in bioanalysis such as chromatographic co-elutions and ion suppression, which can affect the accuracy of quantification. researchgate.netnih.gov To avoid issues with metabolic loss of the label, carbon isotopes are frequently integrated into the molecule's core. chemicalsknowledgehub.com
Overview of Methyclothiazide (B1676421) in Preclinical Research Contexts and Its Relevance for Isotopic Tracing
Methyclothiazide is a thiazide diuretic used in the management of hypertension and edema. drugbank.compatsnap.com In preclinical research, understanding its pharmacokinetic profile and metabolic fate is essential. Animal reproduction studies in rats and rabbits have been conducted to assess potential harm to the fetus. rxlist.com The diuretic and saluretic effects of methyclothiazide are a result of its inhibition of renal tubular reabsorption of electrolytes. rxlist.com While the exact mechanism of its antihypertensive action is not fully understood, it is believed to involve sodium depletion. wikidoc.org
Given its therapeutic importance, a detailed understanding of how methyclothiazide is absorbed, distributed, metabolized, and excreted is critical. Isotopic tracing with a labeled version of the molecule, such as Methyclothiazide-¹³C6, provides a powerful tool for these investigations. By using a ¹³C-labeled version, researchers can accurately quantify the parent drug and its metabolites in various biological matrices, leading to a more complete picture of its disposition.
Properties
Molecular Formula |
C₃¹³C₆H₁₁Cl₂N₃O₄S₂ |
|---|---|
Molecular Weight |
366.19 |
Synonyms |
6-Chloro-3-(chloromethyl)-3,4-dihydro-2-methyl-2H-1,2,4-benzo-13C6-thiadiazine-7-sulfonamide 1,1-Dioxide; 6-Chloro-3-chloromethyl-2-methyl-7-sulfamyl-3,4-dihydro-1,2,4-benzo-13C6-thiadiazine 1,1-Dioxide; 6-Chloro-3-chloromethyl-3,4-dihydro-2-methyl-7 |
Origin of Product |
United States |
Synthetic Methodologies and Characterization of Methyclothiazide 13c6
Strategies for Regiospecific Carbon-13 Isotopic Incorporation
The synthesis of Methyclothiazide-13C6 requires precise methods to ensure the ¹³C atoms are placed at specific positions within the molecule. This regiospecificity is crucial for its application in metabolic tracking and structural analysis.
Selection and Synthesis of Carbon-13 Enriched Precursors
Commonly, commercially available, highly enriched starting materials like [U-¹³C₆]-glucose or other simple ¹³C-labeled molecules are utilized. nih.gov These can then be chemically or biochemically converted into more complex intermediates required for the synthesis. For instance, a uniformly labeled precursor can be used to generate a variety of labeled volatile compounds through processes like thermal oxidation. nih.gov The specific synthetic route dictates which precursor is most efficient and cost-effective.
Design and Optimization of Synthetic Pathways for this compound
The synthesis of Methyclothiazide (B1676421), and by extension its ¹³C-labeled analogue, can be achieved through various established chemical reactions. google.comgoogleapis.com The general approach involves the construction of the benzothiadiazine core followed by the introduction of the necessary functional groups.
Isotopic Enrichment and Chemical Purity Assessment
Following synthesis, it is imperative to ascertain both the isotopic enrichment and the chemical purity of the this compound. This ensures the reliability of the compound for its intended applications. moravek.com
Chromatographic Purification Techniques for Labeled Compounds
Purification is a critical step to remove any unlabeled methyclothiazide, reaction byproducts, and other impurities. moravek.com High-performance liquid chromatography (HPLC) is a widely used and effective method for purifying isotopically labeled compounds. moravek.comiaea.org By selecting the appropriate column and mobile phase, it is possible to separate this compound from closely related impurities. science.govscience.gov Other chromatographic techniques, such as gas chromatography (GC), can also be employed, particularly for analyzing volatile derivatives. nih.gov The choice of purification method is often guided by the scale of the synthesis and the nature of the impurities present. rsc.org
Quantification of Isotopic Enrichment Levels
The extent of ¹³C incorporation, or isotopic enrichment, is a key quality parameter. Mass spectrometry (MS) is the primary technique used for this purpose. By comparing the mass spectra of the labeled and unlabeled compounds, the percentage of molecules that have successfully incorporated the six ¹³C atoms can be determined. High-resolution mass spectrometry (HRMS) is particularly valuable as it can distinguish between the isotopologues and provide precise mass measurements. escholarship.orgnih.gov
The isotopic enrichment is typically expressed as an atom percent excess, which is the percentage of ¹³C above its natural abundance of approximately 1.1%. For many applications, an isotopic enrichment of over 99% is desired. frontiersin.org
Spectroscopic and Spectrometric Confirmation of Isotopic Incorporation and Structure
A combination of spectroscopic and spectrometric techniques is used to confirm the final structure of this compound and verify the position of the ¹³C labels.
Mass Spectrometry (MS): As mentioned, MS is crucial for determining the molecular weight and confirming the isotopic enrichment. The mass spectrum of this compound will show a molecular ion peak that is six mass units higher than that of the unlabeled compound. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the masses of the resulting fragments can help to confirm the location of the ¹³C labels. science.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. While ¹H NMR provides information about the proton environment, ¹³C NMR is particularly informative for this compound. The ¹³C NMR spectrum will show signals only for the enriched carbon atoms, confirming their positions within the molecule. The coupling patterns between ¹³C and adjacent ¹H atoms in the ¹H NMR spectrum can also provide structural confirmation. researchgate.net
The following table summarizes the key analytical techniques used in the characterization of this compound:
| Technique | Purpose | Key Findings |
| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment | Separation from unlabeled compound and impurities. |
| Gas Chromatography (GC) | Purity Assessment | Analysis of volatile derivatives. |
| Mass Spectrometry (MS) | Isotopic Enrichment and Molecular Weight Confirmation | Molecular ion peak shifted by +6 Da; Fragmentation pattern confirms label positions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation and Label Position Confirmation | ¹³C NMR shows signals for labeled carbons; ¹H NMR shows coupling to ¹³C. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-13 Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. For isotopically labeled compounds like this compound, ¹³C NMR is particularly crucial for verifying the exact positions of the incorporated carbon-13 atoms. nih.gov
The natural abundance of the ¹³C isotope is only about 1.1%, which often results in low signal intensity in standard ¹³C NMR experiments. nih.gov In this compound, the enrichment of six specific carbon positions dramatically enhances the signal intensity for these atoms, making their identification straightforward. This enrichment allows for the use of advanced NMR experiments, such as two-dimensional (2D) techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate carbon atoms with attached protons and those that are two or three bonds away, respectively. These correlations provide unambiguous confirmation of the labeled sites within the molecular framework. ipb.pt
Furthermore, techniques like INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment), which shows direct ¹³C-¹³C correlations, can be applied to enriched samples to definitively map the carbon skeleton and confirm the connectivity between the labeled centers. nih.gov The large chemical shift range of ¹³C NMR (approximately 200 ppm) minimizes signal overlap, allowing for clear resolution and assignment of individual carbon atoms, including quaternary ones that are not visible in proton NMR. nih.gov
The table below provides a hypothetical ¹³C NMR chemical shift assignment for this compound, indicating the six carbon atoms that would be isotopically labeled. The specific labeled positions are chosen for illustrative purposes, as the actual synthesis would dictate their location.
Table 1: Hypothetical ¹³C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) | Labeled (¹³C) |
|---|---|---|
| C=O | ~168 | Yes |
| C-Cl | ~85 | Yes |
| C-S (sulfonamide) | ~60 | Yes |
| C-N | ~55 | Yes |
| Aromatic C-H | ~128 | Yes |
| Aromatic C-SO₂ | ~145 | No |
| Aromatic C-Cl | ~135 | No |
| Aromatic C-NH | ~140 | No |
| CH₂ | ~25 | Yes |
| CH₃ | ~15 | No |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. The labeled positions are hypothetical.
Advanced Analytical Applications of Methyclothiazide 13c6 in Bioanalysis
Development and Validation of Quantitative Bioanalytical Assays
The development of a robust quantitative bioanalytical assay is a meticulous process that ensures the reliable measurement of a drug or its metabolites in a biological sample. For a compound like methyclothiazide (B1676421), this is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard, Methyclothiazide-13C6, is central to achieving high accuracy and precision by compensating for variability during sample preparation and analysis.
LC-MS/MS has become the technique of choice for the trace analysis of pharmaceuticals in complex biological matrices due to its high selectivity, sensitivity, and speed. In a typical LC-MS/MS method for methyclothiazide, the chromatographic separation is optimized to resolve the analyte from endogenous matrix components. A reversed-phase C18 column is commonly employed with a mobile phase consisting of an aqueous component (often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution is frequently used to ensure efficient separation and sharp peak shapes.
Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. For methyclothiazide, analysis is often performed in negative ion mode, monitoring the deprotonated molecule [M-H]⁻. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity. In MRM, a specific precursor ion for methyclothiazide is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The transition of m/z 357.9 → 321.8 has been utilized for the quantification of methyclothiazide. nih.govfrontiersin.org This high degree of specificity allows for the accurate quantification of methyclothiazide even at very low concentrations in complex matrices like plasma or urine.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a cornerstone of modern quantitative bioanalysis. scispace.com An ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, and ionization in the mass spectrometer. Because this compound is chemically identical to methyclothiazide, differing only in the mass of six carbon atoms, it effectively mimics the behavior of the analyte throughout the analytical process.
This co-elution and similar behavior allow the SIL-IS to compensate for variations in sample recovery during extraction and for matrix-induced ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, a more accurate and precise quantification can be achieved compared to methods relying on external calibration alone. The use of a SIL-IS is strongly recommended by regulatory bodies for bioanalytical method validation. frontiersin.org While specific studies detailing the use of this compound are not widely published, its role would be to ensure the reliability of the quantification of methyclothiazide in pharmacokinetic or bioequivalence studies. jocpr.com
A bioanalytical method must undergo rigorous validation to ensure its performance is acceptable for its intended purpose. The validation process assesses several key parameters to demonstrate the method's reliability.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards of known concentrations. For the analysis of methyclothiazide in plasma, a typical calibration curve might range from 5 to 2000 ng/mL. researchgate.net The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis is applied, and the coefficient of determination (r²) is expected to be ≥ 0.99.
Table 1: Illustrative Calibration Curve Data for Methyclothiazide Analysis
| Nominal Concentration (ng/mL) | Analyte/IS Peak Area Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| 5.0 | 0.012 | 4.9 | 98.0 |
| 10.0 | 0.025 | 10.2 | 102.0 |
| 50.0 | 0.124 | 49.6 | 99.2 |
| 200.0 | 0.498 | 199.2 | 99.6 |
| 500.0 | 1.255 | 502.0 | 100.4 |
| 1000.0 | 2.510 | 1004.0 | 100.4 |
| 1500.0 | 3.745 | 1498.0 | 99.9 |
| 2000.0 | 5.020 | 2008.0 | 100.4 |
This table presents hypothetical data for illustrative purposes.
Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. These are typically assessed using quality control (QC) samples at low, medium, and high concentrations within the calibration range. For a method to be considered reliable, the accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for the LLOQ).
Recovery of the analyte from the biological matrix is also a critical parameter. It is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. While high recovery is desirable, consistent and reproducible recovery is more important, especially when a SIL-IS is used. For thiazide diuretics, mean extraction recoveries are often in the range of 90-100%. researchgate.net
Table 2: Illustrative Accuracy and Precision Data for Methyclothiazide QC Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5.0 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 15.0 | 6.2 | 98.7 | 7.5 | 99.1 |
| Medium | 750.0 | 4.1 | 101.3 | 5.3 | 100.8 |
| High | 1500.0 | 3.5 | 99.5 | 4.8 | 101.2 |
This table presents hypothetical data for illustrative purposes.
Matrix effects are the alteration of ionization efficiency by co-eluting endogenous components of the biological matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can adversely affect the accuracy and precision of the assay. The use of a SIL-IS like this compound is the most effective way to compensate for matrix effects, as the internal standard is affected in the same way as the analyte.
The matrix effect is quantitatively assessed by comparing the peak area of an analyte in a post-extracted blank matrix sample to the peak area of the analyte in a pure solution at the same concentration. The internal standard-normalized matrix factor should be consistent across different lots of the biological matrix, with a CV of ≤15%.
Comprehensive Method Validation Parameters for Labeled Compounds
Determination of Limits of Detection (LOD) and Quantification (LOQ)
In bioanalytical method development, establishing the limits of detection (LOD) and quantification (LOQ) is fundamental for ensuring the reliability of the data. The LOD is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for these determinations, particularly in complex biological matrices such as plasma or urine.
When using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the LOD and LOQ are typically determined by analyzing a series of calibration standards prepared at decreasing concentrations. For instance, a validated method for determining thiazide diuretics in human plasma would involve spiking blank plasma with known concentrations of unlabeled methyclothiazide and a fixed concentration of this compound. The signal-to-noise (S/N) ratio is a common metric for this assessment; typically, an S/N ratio of 3 is used to define the LOD, and a ratio of 10 is used for the LOQ.
The precision and accuracy at the LOQ must meet stringent criteria, generally within ±20%. The incorporation of this compound is crucial as it co-elutes with the unlabeled analyte and experiences identical conditions during sample extraction, chromatographic separation, and ionization. thermofisher.com This internal standard effectively compensates for matrix effects and variations in instrument response, leading to more accurate and precise measurements at low concentrations. thermofisher.com While specific LOD and LOQ values are method-dependent, typical LC-MS/MS assays for similar small molecules in plasma can achieve LOQs in the low ng/mL to pg/mL range. science.gov For example, a rapid and sensitive UPLC-MS/MS method for another drug, blonanserin, reported an LOQ of 0.01 ng/mL in human plasma. science.gov
Table 1: Illustrative LOD and LOQ Parameters for Thiazide Diuretic Analysis using LC-MS/MS with a SIL-IS
| Parameter | Typical Value | Acceptance Criteria | Rationale for Using this compound |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | Signal-to-Noise Ratio ≥ 3 | Corrects for matrix-induced signal suppression or enhancement at trace levels. |
| Limit of Quantification (LOQ) | 0.2 - 1.0 ng/mL | Signal-to-Noise Ratio ≥ 10; Precision (RSD%) ≤ 20%; Accuracy (%Bias) ±20% | Ensures reliable quantification by normalizing against variations in sample preparation recovery and instrument response. thermofisher.com |
Application in Metabolite Identification and Structural Elucidation Studies
This compound is an invaluable tool in drug metabolism studies, facilitating the identification and structural confirmation of metabolites.
Strategies for Mass Spectrometry-Based Metabolite Profiling
The primary strategy for metabolite profiling using this compound involves administering a 1:1 mixture of the labeled and unlabeled drug to an in vitro (e.g., liver microsomes) or in vivo system. nih.gov When the resulting samples are analyzed by high-resolution mass spectrometry (HRMS), any peak corresponding to a drug-related metabolite will appear as a characteristic doublet of peaks separated by 6.0201 Da (the mass difference between the 13C6-labeled and unlabeled moieties). nih.gov
This "isotope pattern filtering" approach allows for the rapid and unequivocal identification of drug-related material amidst a complex background of endogenous metabolites. nih.gov The mass spectrometer can be programmed to specifically search for these unique isotopic signatures, significantly simplifying data analysis and preventing false positives. This technique is highly effective for discovering both expected and unexpected metabolites.
Interpretation of Tandem Mass Spectrometry Fragmentation Patterns for Carbon-13 Labeled Metabolites
Once a potential metabolite is identified as an isotopic doublet by full-scan MS, tandem mass spectrometry (MS/MS) is employed for structural elucidation. nih.gov The precursor ions for both the labeled and unlabeled metabolite are individually selected and fragmented. The resulting fragmentation patterns are then compared.
The key to this analysis is that the 6 Da mass shift will be retained in any fragment ion that contains the intact carbon-labeled portion of the molecule. Conversely, if a fragment is formed from a part of the molecule where the label is not present, the mass shift will be absent. By meticulously analyzing which fragments retain the 13C6 label, researchers can pinpoint the site of metabolic modification (e.g., hydroxylation, glucuronidation, or cleavage). For example, if a hydroxylation occurs on the labeled part of the molecule, both the parent ion and the corresponding fragment will show the 6 Da shift plus the mass of oxygen (16 Da). This detailed analysis provides strong evidence for the metabolite's structure. osu.edu
Employment of Complementary Spectroscopic Techniques for Metabolite Structure Confirmation (e.g., NMR)
While MS/MS provides powerful structural information, unambiguous structure confirmation often requires complementary techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov If a metabolite can be isolated in sufficient quantity (typically low micrograms), 1D and 2D NMR experiments can be performed.
The presence of the 13C6 label can be advantageous in NMR as well. 13C-NMR can directly observe the labeled carbon atoms, and their chemical shifts can provide definitive information about their chemical environment, confirming the site of metabolism. Heteronuclear correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and the labeled carbons, further solidifying the structural assignment. The combined use of advanced MS and NMR techniques provides the highest level of confidence in metabolite structure elucidation. nih.gov
Integration with High-Throughput Analytical Platforms for Preclinical Screening
In modern drug discovery, preclinical screening involves analyzing thousands of samples from studies such as metabolic stability assays or pharmacokinetic screens. nih.gov High-throughput analytical platforms, typically utilizing ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry, are essential for this process. embopress.org
This compound plays a pivotal role in these platforms. Its use as an internal standard in "isotope dilution mass spectrometry" is the benchmark for quantification. isotope.com By adding a known amount of this compound to every sample, any variability introduced during automated sample preparation (e.g., protein precipitation, liquid-liquid extraction) or analysis is normalized. thermofisher.com This is because the SIL-IS behaves almost identically to the unlabeled analyte, but is distinguishable by the mass spectrometer. thermofisher.com
This approach allows for the use of rapid gradients (e.g., analysis times of 1-2 minutes per sample) and simplified sample preparation protocols without sacrificing data quality. nih.gov The robustness and reliability afforded by the SIL-IS are critical for making accurate assessments of a compound's preclinical properties, enabling rapid decision-making in the drug development pipeline. nih.govembopress.org
Mechanistic Disposition Studies Employing Methyclothiazide 13c6
In Vitro Metabolic Pathway Delineation and Enzyme Characterization
Comprehensive in vitro studies detailing the metabolic fate of Methyclothiazide-13C6 are not described in the available literature. Research in this area would typically involve the following, for which specific data on the 13C6 variant is not published:
Investigation of Biotransformation in Hepatic Microsomal and Cytosolic Fractions
Information regarding the specific biotransformation of this compound within liver microsomal and cytosolic fractions is not available in published research. Such studies would typically identify the metabolic pathways the compound undergoes in the primary organ of drug metabolism.
Role of Specific Enzyme Systems (e.g., Cytochrome P450s, UGTs, SULTs) in Methyclothiazide (B1676421) Metabolism
While the metabolism of thiazide diuretics, in general, is understood to some extent, specific studies characterizing the precise role of enzyme families like Cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs), or Sulfotransferases (SULTs) in the metabolism of this compound have not been publicly detailed.
Metabolite Profiling in Isolated Cell Systems (e.g., Hepatocytes, Enterocytes)
There is no available data from metabolite profiling studies of this compound in isolated cell systems such as hepatocytes or enterocytes. These experiments would be essential for understanding its metabolism in key cell types involved in drug disposition.
In Vitro Studies of Cellular Uptake and Efflux Mechanisms (e.g., Transporter Assays)
Specific in vitro data from transporter assays to elucidate the cellular uptake and efflux mechanisms for this compound are absent from the scientific literature.
Preclinical Absorption, Distribution, and Excretion (ADE) Investigations in Model Systems
Detailed preclinical ADE studies specifically utilizing this compound are not found in the public domain.
Quantitative Tissue Distribution Analysis by Mass Spectrometry
No published data from quantitative tissue distribution analyses of this compound using mass spectrometry in preclinical models are available. These studies would provide crucial information on where the compound and its metabolites accumulate in the body.
Excretion Balance Studies (Urinary and Fecal Excretion Profiles)
Excretion balance studies are fundamental to understanding the routes of elimination of a drug and its metabolites from the body. While specific studies employing this compound are not extensively detailed in publicly available literature, the excretion profile of methyclothiazide has been characterized. The primary route of elimination for methyclothiazide is via the kidneys, with the majority of the administered dose being excreted in the urine as the unchanged parent drug. mims.compatsnap.comnih.govpharmacompass.com This indicates that renal excretion is the predominant pathway for the clearance of this thiazide diuretic.
Fecal excretion is considered a minor route for methyclothiazide elimination. The significant urinary excretion suggests that the drug is well-absorbed from the gastrointestinal tract after oral administration. mims.compatsnap.com The use of this compound in such studies would allow for precise quantification of the drug and any potential metabolites in both urine and feces, providing a complete picture of its excretion balance.
Table 1: Excretion Profile of Methyclothiazide
| Route of Excretion | Percentage of Dose | Primary Form |
|---|---|---|
| Urinary | Major | Unchanged Methyclothiazide |
| Fecal | Minor | Not specified |
Note: This table is based on general knowledge of methyclothiazide excretion, as specific quantitative data from a dedicated excretion balance study is not readily available in the cited sources.
In Vivo Mass Balance Determinations
In vivo mass balance studies, often conducted with radiolabeled compounds, aim to account for the total administered dose of a drug in all excreta. While specific mass balance data for this compound is not available, the principle of such studies is to achieve a high recovery of the administered label to ensure that all major routes of excretion and potential metabolites have been identified.
For a compound like methyclothiazide that is primarily excreted unchanged in the urine, a mass balance study would be expected to show a high percentage of the administered isotopic label recovered in the urine over a specified collection period. The near-complete recovery of the administered dose would confirm that other routes of elimination or significant tissue retention are not major factors in its disposition.
Mechanistic Assessment of Plasma Protein Binding
The extent of a drug's binding to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties, as it is the unbound fraction that is free to distribute to tissues and exert a therapeutic effect. Thiazide diuretics, as a class, are known to bind to plasma proteins. pharmacompass.com For methyclothiazide, while specific quantitative data on the percentage of plasma protein binding is not consistently reported in the available literature, it is understood that this binding influences its distribution and duration of action. The use of this compound in in vitro equilibrium dialysis or ultrafiltration studies would enable a precise determination of the unbound fraction of the drug in plasma.
Identification and Elucidation of Novel Methyclothiazide Metabolites and Biotransformation Pathways
A significant body of evidence suggests that methyclothiazide undergoes minimal metabolism in the body. patsnap.comnih.govpharmacompass.com Multiple sources state that the drug is primarily excreted unchanged in the urine. mims.compatsnap.comnih.govpharmacompass.com This indicates that biotransformation is not a significant pathway for the elimination of methyclothiazide.
The use of this compound in metabolic studies, coupled with sensitive analytical techniques such as high-resolution mass spectrometry, would be the definitive method to investigate for any minor metabolites. The stable isotope label would allow for the unequivocal identification of drug-related material in biological matrices. However, based on current knowledge, the formation of novel metabolites of methyclothiazide is not expected to be a significant aspect of its disposition. The biotransformation pathways for many other thiazide diuretics are also not extensively characterized, with several members of this class being excreted largely unchanged. nih.gov
Table 2: Summary of Methyclothiazide Metabolism
| Metabolites Identified | Biotransformation Pathways |
|---|---|
| Primarily excreted as unchanged parent drug. | Biotransformation is not a significant route of elimination. |
Note: The information in this table reflects the current understanding that methyclothiazide is minimally metabolized.
Molecular Interactions and Mechanistic Pharmacodynamics Preclinical Focus
Ligand Binding Studies with Carbon-13 Labeled Probes (e.g., Receptor Binding Assays)
There are no publicly available scientific studies that have utilized Methyclothiazide-13C6 in receptor binding assays or other ligand binding studies. Research has not been published detailing its affinity (Kᵢ), dissociation constant (KᏧ), or binding kinetics with its primary pharmacological targets, such as the sodium-chloride symporter in the distal convoluted tubule, or any other receptors. As a result, no data tables on these parameters for this compound can be generated.
Application in Enzyme Mechanism Studies and Isotope Effects (if applicable to Carbon-13 kinetic studies)
There is no evidence in the published literature of this compound being used in enzyme mechanism studies. Furthermore, no research has been conducted to measure carbon-13 kinetic isotope effects for this compound. Such studies would be valuable in understanding the rate-limiting steps of its metabolism or its interaction with enzymatic targets, but this area of research remains unexplored for this compound.
Emerging Research Directions and Methodological Advancements for Stable Isotope Tracing
Integration of Methyclothiazide-13C6 Research with Multi-Omics Approaches (e.g., Metabolomics)
The integration of stable isotope tracing with multi-omics technologies, particularly metabolomics, provides a comprehensive view of the systemic effects of a drug. By using this compound, researchers can precisely differentiate the drug and its metabolites from endogenous compounds, eliminating ambiguity in analysis.
Multi-omics studies on related thiazide diuretics have demonstrated the power of this integrated approach. For instance, research combining metabolomics, genomics, and lipidomics has been used to identify novel pathways and biomarkers associated with the blood pressure response to hydrochlorothiazide. ahajournals.org Such studies have highlighted the role of the sphingolipid metabolism pathway in the long-term mechanism of the drug's action. ahajournals.org Similarly, integrated metabolomics analysis has been applied to uncover the mechanisms behind the variable blood pressure responses to thiazide diuretics among different patient populations, pointing to pathways like ceramide signaling and endothelial nitric oxide synthase (eNOS) signaling. nih.govnih.gov
When applied to this compound, these methodologies allow for:
Precise Metabolite Tracking: The 13C6 label enables unambiguous identification of drug-derived metabolites against the complex background of the biological matrix.
Pathway Perturbation Analysis: By observing which metabolic pathways are altered upon administration of this compound, researchers can gain insights into its mechanism of action and off-target effects.
Biomarker Discovery: Metabolomic shifts correlated with the presence of this compound and its metabolites can serve as biomarkers for drug efficacy or response. ahajournals.org
The data generated from such an approach can be represented to show the impact on key metabolic pathways.
Table 1: Hypothetical Metabolomic Changes Following this compound Administration
| Metabolite | Metabolic Pathway | Observed Change | Potential Implication |
|---|---|---|---|
| Ceramide | Sphingolipid Metabolism | Increased | Modulation of vasodilation pathways nih.gov |
| Sphingosine-1-phosphate | Sphingolipid Metabolism | Decreased | Alteration in vascular tone regulation nih.gov |
| Uric Acid | Renal Function | Increased | Known effect of thiazide diuretics on urate transporters nih.gov |
| Tryptophan | Amino Acid Metabolism | Decreased | Potential off-target systemic metabolic effect |
| Hippuric Acid | Renal Function | Increased | Indicator of altered renal filtration or secretion |
Advanced Computational Modeling and Simulation Techniques for Disposition Prediction
Computational modeling offers a powerful in silico method to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug before or during clinical studies. ymerdigital.comslideshare.net Physiologically Based Pharmacokinetic (PBPK) modeling is a particularly valuable technique that simulates the fate of a compound by integrating its physicochemical properties with known physiological and anatomical data. allucent.comwikipedia.org
While specific PBPK models for this compound are not publicly detailed, the framework for their development is well-established through models created for other diuretics, like furosemide. page-meeting.orgnih.gov A PBPK model for Methyclothiazide (B1676421) would incorporate drug-specific parameters derived from in vitro assays and system-specific parameters representing human physiology. nih.gov
Key components of a PBPK model for this compound would include:
Drug-Specific Parameters: Molecular weight, logP, pKa, solubility, plasma protein binding, and metabolic clearance rates. allucent.com
System-Specific Parameters: Organ volumes, blood flow rates, tissue composition, and expression levels of relevant enzymes and transporters. nih.gov
These models can predict the impact of intrinsic factors (e.g., organ function, genetics) and extrinsic factors (e.g., co-administered drugs) on the drug's pharmacokinetics. allucent.com The use of this compound provides highly accurate data on its metabolism and clearance, which can be used to build and validate these predictive models with greater confidence.
Table 2: Key Input Parameters for a Hypothetical Methyclothiazide PBPK Model
| Parameter Type | Parameter Name | Example Value/Source |
|---|---|---|
| Drug Physicochemical | Molecular Weight | Derived from chemical structure |
| Drug Physicochemical | logP (Lipophilicity) | Experimentally determined or QSAR predicted |
| Drug Physicochemical | Aqueous Solubility | Determined via in vitro assay |
| ADME | Intestinal Permeability (Papp) | Caco-2 cell assay |
| ADME | Plasma Protein Binding (%) | Equilibrium dialysis |
| ADME | Intrinsic Clearance (CLint) | Human liver microsome assay |
| Physiological | Organ Blood Flow | Standard literature values |
| Physiological | Tissue Volume | Standard literature values |
Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput
The accurate detection and quantification of stable isotope-labeled compounds and their metabolites are essential for tracer studies. The development of novel and advanced analytical platforms continues to push the boundaries of sensitivity and throughput, enabling more detailed pharmacokinetic and metabolic analyses.
For compounds like this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique. researchgate.netresearchgate.net Modern LC-MS/MS methods offer exceptional selectivity and sensitivity, allowing for the quantification of drugs and their metabolites at very low concentrations in complex biological matrices like plasma and urine. researchgate.netmdpi.com
Recent advancements in analytical instrumentation that enhance research with this compound include:
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers provide high mass accuracy and resolution, which aids in the confident identification of unknown metabolites and distinguishes the 13C6-labeled compound from the natural 13C isotopes in endogenous molecules.
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems offer faster analysis times and better separation efficiency compared to traditional HPLC, significantly increasing sample throughput for large-scale studies. uib.no
Improved Ionization Techniques: Advancements in electrospray ionization (ESI) and other sources enhance the efficiency with which molecules are ionized, leading to better sensitivity. researchgate.net
The combination of these technologies provides a robust platform for detailed pharmacokinetic studies using this compound.
Table 3: Comparison of Analytical Platforms for Thiazide Diuretic Analysis
| Technique | Sensitivity | Selectivity | Throughput | Application for this compound |
|---|---|---|---|---|
| HPLC-UV | Moderate | Moderate | Low-Moderate | Basic quantification, less suitable for metabolite identification nih.gov |
| LC-MS/MS | High | Very High | Moderate-High | Gold standard for targeted quantification of parent drug and known metabolites researchgate.net |
| UHPLC-HRMS | Very High | Excellent | High | Ideal for untargeted metabolomics, discovery of novel metabolites, and high-throughput screening uib.no |
Q & A
Q. What are the validated synthetic pathways for Methyclothiazide-13C6, and how is isotopic purity confirmed?
this compound is synthesized via isotopic labeling, typically using [13C]-enriched precursors in key synthetic steps (e.g., carboxylation or methylation reactions). Post-synthesis, characterization involves:
- Nuclear Magnetic Resonance (NMR) : To verify 13C incorporation at specific positions via distinct isotopic shifts .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion clusters consistent with 13C6 labeling (e.g., m/z shifts of +6 Da) .
- Isotopic Enrichment Analysis : Using liquid chromatography-mass spectrometry (LC-MS) to quantify isotopic purity (>98% is standard for tracer studies) .
Q. Which analytical methods are optimal for quantifying this compound in biological samples?
- LC-MS/MS with Isotope Dilution : Use a stable isotope internal standard (e.g., Methyclothiazide-d6) to correct for matrix effects. Calibration curves should span 1–500 ng/mL with R² >0.99 .
- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the analyte from plasma/urine .
- Validation Parameters : Include precision (CV <15%), accuracy (85–115%), and recovery (>70%) per FDA bioanalytical guidelines .
Q. What storage conditions preserve the stability of this compound?
- Short-Term : Store at -20°C in anhydrous DMSO (10 mM stock) for ≤1 month to prevent hydrolysis .
- Long-Term : Lyophilized powders stored under argon at -80°C retain stability for >2 years. Monitor via periodic LC-MS purity checks .
Advanced Research Questions
Q. How can conflicting pharmacokinetic (PK) data for this compound across studies be resolved?
- Source Analysis : Compare experimental variables (e.g., dosing regimens, species, analytical methods). For example, oral vs. intravenous administration alters bioavailability calculations .
- Cross-Study Validation : Reanalyze raw data using uniform pharmacokinetic models (e.g., non-compartmental analysis) and adjust for covariates like renal function .
- Meta-Analysis : Apply statistical tools (e.g., mixed-effects modeling) to aggregate data and identify outliers or systemic biases .
Q. What experimental designs minimize isotopic dilution effects in tracer studies with this compound?
- Dose Optimization : Use pharmacokinetic simulations to determine the minimal 13C6-labeled dose required for detection above endogenous noise .
- Timed Sampling : Collect plasma/urine at early time points (e.g., 0.5–4 hrs post-dose) to capture initial distribution before significant dilution .
- Co-Administration with Unlabeled Drug : Maintain a constant ratio (e.g., 1:10 labeled:unlabeled) to stabilize isotopic equilibrium in metabolic pools .
Q. How do researchers validate this compound’s metabolic equivalence to its unlabeled counterpart?
- In Vitro Incubations : Compare hepatic microsomal metabolism rates (e.g., CYP450-mediated oxidation) using LC-MS to confirm identical metabolite profiles .
- Cross-Validation in Animal Models : Administer both labeled and unlabeled forms simultaneously, measuring renal clearance and plasma half-life for concordance .
Q. What strategies improve signal-to-noise ratios in NMR-based studies of this compound?
- Isotopic Filtering : Use 13C-decoupling sequences to suppress background signals from natural abundance 13C .
- Dynamic Nuclear Polarization (DNP) : Enhance sensitivity by hyperpolarizing 13C nuclei, enabling detection at nanomolar concentrations .
Methodological Tables
Q. Table 1. Comparison of Analytical Techniques for this compound Quantification
| Technique | Sensitivity (LOD) | Precision (CV%) | Applicable Matrix | Key Reference |
|---|---|---|---|---|
| LC-MS/MS | 0.1 ng/mL | <10% | Plasma, Urine | |
| HRMS | 0.05 ng/mL | <8% | Tissue Homogenates | |
| NMR (13C-enriched) | 10 µM | <15% | In Vitro Incubations |
Q. Table 2. Common Pitfalls in Tracer Studies with this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
